N-(2-benzoyl-4-chlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c25-19-10-13-22(21(16-19)23(28)17-6-2-1-3-7-17)26-24(29)18-8-11-20(12-9-18)32(30,31)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSEDZQXZEPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₇ClN₂O₃S
- Molecular Weight : 316.80 g/mol
This compound features a benzamide core substituted with a pyrrolidine sulfonyl group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of benzamide and pyrrolidine possess significant antimicrobial properties. For instance, pyrrole and benzamide derivatives have been shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Antiviral Activity : Compounds containing similar structures have been evaluated for their antiviral properties. Research has indicated that certain pyrazole derivatives exhibit effective antiviral activity against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV), with effective concentrations (EC50) in the micromolar range .
- Antitumor Activity : The potential antitumor effects of related compounds have been explored, particularly in the context of inhibiting specific cancer cell lines. For example, nickel complexes derived from similar ligands have shown promising antitumor activity against HepG2 human hepatoblastoma cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Many benzamide derivatives function by inhibiting key enzymes involved in cellular processes, such as DNA polymerases or proteases essential for viral replication.
- Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes, leading to cell lysis.
- Intercalation with DNA : Certain ligands can intercalate into DNA structures, affecting replication and transcription processes.
Case Study 1: Antimicrobial Evaluation
A study on pyrrole benzamide derivatives demonstrated their effectiveness against various bacterial strains. The most potent compound showed an MIC value comparable to standard antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .
Case Study 2: Antiviral Potential
Research focusing on pyrazole derivatives revealed significant antiviral efficacy against HSV with an EC50 value significantly lower than that of conventional antiviral drugs like ribavirin . This suggests that this compound could have similar or enhanced antiviral properties.
Case Study 3: Antitumor Properties
Nickel(II) complexes synthesized from similar ligands demonstrated high binding affinity to DNA and exhibited cytotoxic effects in various cancer cell lines. These findings suggest that modifications to the benzamide structure can enhance antitumor activity through improved DNA interaction .
Scientific Research Applications
1. Antimicrobial Properties
Research has indicated that compounds similar to N-(2-benzoyl-4-chlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide exhibit significant antimicrobial activity. A study demonstrated that the compound could inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. For example, compounds within this chemical class showed minimum inhibitory concentrations (MIC) comparable to established antibiotics such as isoniazid and ciprofloxacin .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, including colorectal carcinoma (HCT116), it demonstrated promising cytotoxic effects. The IC50 values for some derivatives were significantly lower than those of standard chemotherapeutic agents, indicating strong potential for further development as an anticancer drug .
Pharmacological Applications
1. Cathepsin Inhibition
Research has highlighted the role of this compound as a cathepsin inhibitor. Cathepsins are cysteine proteases implicated in various diseases, including cancer and inflammatory disorders. By inhibiting these enzymes, the compound may help in reducing tumor growth and metastasis .
2. Antifungal Applications
The compound's antifungal properties make it a candidate for treating fungal infections. Its effectiveness against strains like Candida albicans suggests potential use in antifungal therapies, particularly in immunocompromised patients .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 1.27 | Bacillus subtilis |
| Compound B | 1.43 | Staphylococcus aureus |
| Compound C | 2.60 | Escherichia coli |
| Compound D | 5.19 | Klebsiella pneumoniae |
| Compound E | 5.95 | Candida albicans |
Table 2: Anticancer Activity of Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.85 | HCT116 |
| Compound B | 4.53 | HCT116 |
| Compound C | 9.99 | Standard Drug (5-FU) |
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide
- Structure: Shares the 2-benzoyl-4-chlorophenyl group but replaces the pyrrolidine sulfonyl benzamide with a simpler 2-aminoacetamide chain (C15H13N2O2Cl, 288.1 Da) .
- Key Findings: Forms a reversible equilibrium with nordiazepam under acidic conditions but irreversibly degrades further in aqueous solutions. Lower molecular weight and polarity compared to the target compound, suggesting reduced solubility and metabolic stability.
- Divergence : The absence of the sulfonyl-pyrrolidine group likely diminishes interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrases).
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 946210-52-2)
- Structure : Contains the same 4-(pyrrolidine-1-sulfonyl)benzamide core but substitutes the 2-benzoyl-4-chlorophenyl group with a 5-(4-chlorophenyl)isoxazole-methyl moiety (C21H20ClN3O4S, 445.9 Da) .
- Key Comparisons: Molecular Weight: The target compound’s estimated molecular weight (~476 Da) exceeds this analog, likely due to the bulkier benzoyl group. Solubility: The isoxazole-methyl group may confer better aqueous solubility than the hydrophobic benzoyl substituent.
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Structure : Benzamide core with imidazole and sulfamoyl substitutions (C21H18N4O4S, 422.5 Da) .
- Key Findings :
- Demonstrated antifungal activity, highlighting the role of sulfonamide groups in antimicrobial action.
- Structural Contrast : The absence of pyrrolidine sulfonyl and chlorophenyl groups may reduce lipid membrane penetration compared to the target compound.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure: Complex heterocyclic system with sulfonamide and chromenone groups (C29H22F2N6O4S, 589.1 Da) .
- Key Comparisons: Molecular Complexity: The pyrazolo-pyrimidine-chromenone scaffold increases molecular weight and likely reduces synthetic accessibility. Bioactivity: Such structures often target kinases or G-protein-coupled receptors, suggesting divergent therapeutic applications compared to the simpler benzamide-based target compound.
Structural and Functional Analysis Table
Research Implications and Gaps
- Synthetic Pathways : The target compound may require amide coupling agents (e.g., HATU) for synthesis, analogous to methods in and .
- Biological Activity : While sulfonamide benzamides often exhibit enzyme inhibitory effects, direct studies on the target compound’s efficacy are absent in the provided evidence.
- Stability : The benzoyl group may confer susceptibility to esterase-mediated hydrolysis, unlike the stable isoxazole and imidazole analogs.
Preparation Methods
Friedel-Crafts Acylation of 4-Chloroaniline
The synthesis of 2-benzoyl-4-chloroaniline begins with the Friedel-Crafts acylation of 4-chloroaniline. To direct benzoylation to the ortho position relative to the amine group, the amine is first protected as an acetamide. In a procedure adapted from the Asian Journal of Chemistry, 4-chloroaniline is acetylated using acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate undergoes benzoylation at the ortho position using benzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction is conducted in carbon tetrachloride (CCl₄) under reflux conditions for 8–9 hours.
Post-reaction, the mixture is quenched with ice-cold aqueous sodium hydroxide (NaOH) to hydrolyze the acetamide group, yielding 2-benzoyl-4-chloroaniline. Purification is achieved via recrystallization from ethanol, with yields approximating 82%. Critical characterization data include infrared (IR) spectroscopy peaks at 1703 cm⁻¹ (C=O ketone) and 1645 cm⁻¹ (C=O amide), alongside ¹H nuclear magnetic resonance (NMR) signals for aromatic protons between δ 6.89–8.68 ppm.
Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzoic Acid
Sulfonation of Benzoic Acid
The para-sulfonation of benzoic acid is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. Reaction at 0–5°C for 2 hours generates 4-sulfobenzoic acid, which is subsequently converted to the sulfonyl chloride derivative using thionyl chloride (SOCl₂).
Sulfonamide Formation with Pyrrolidine
The sulfonyl chloride intermediate is reacted with pyrrolidine in dichloromethane (CH₂Cl₂) at 0°C, with triethylamine (Et₃N) as a base to scavenge hydrochloric acid (HCl). After 1 hour, the mixture is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The resulting 4-(pyrrolidine-1-sulfonyl)benzoic acid is purified via flash column chromatography using a gradient of ethyl acetate (EtOAc) in hexanes (10–40%). Key spectral data include a sulfonyl stretch at 1220 cm⁻¹ in IR and a singlet for the pyrrolidine protons at δ 3.25 ppm in ¹H NMR.
Coupling to Form N-(2-Benzoyl-4-chlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Activation of 4-(Pyrrolidine-1-sulfonyl)benzoic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl₂) in refluxing toluene, yielding the corresponding acid chloride. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) may be employed.
Amide Bond Formation
The acid chloride is reacted with 2-benzoyl-4-chloroaniline in CH₂Cl₂ at 0°C, with Et₃N as a base. After stirring for 12 hours at room temperature, the reaction mixture is concentrated and purified via flash chromatography (20–50% EtOAc in petroleum ether). The final product is obtained as a white solid in 75–85% yield. Characterization by ¹H NMR confirms the presence of both benzoyl (δ 7.45–8.10 ppm) and pyrrolidine (δ 2.70–3.40 ppm) protons.
Optimization and Alternative Methods
Mitsunobu Reaction for Direct Coupling
An alternative approach employs the Mitsunobu reaction to couple 2-benzoyl-4-chloroaniline directly with 4-(pyrrolidine-1-sulfonyl)benzoic acid. Utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), this method bypasses the need for acid chloride formation. However, yields are marginally lower (65–70%) compared to traditional coupling methods.
Catalytic Ring-Closing Metathesis
In a patent-derived method, Grubbs–Hoveyda II catalyst facilitates ring-closing metathesis of a diene intermediate to construct the pyrrolidine ring post-coupling. This strategy is advantageous for late-stage functionalization but requires stringent anhydrous conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
